molecular formula C14H20N4O3 B13855280 3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide

3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide

Cat. No.: B13855280
M. Wt: 292.33 g/mol
InChI Key: OGSSDKPHFHCVEG-UHFFFAOYSA-N
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Description

3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide is a chemical compound with a molecular formula of C14H20N4O3 It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and a nitrophenyl group attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

  • Dissolve 4-methylpiperazine in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add 4-nitrobenzoyl chloride to the mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 3-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 4-methylpiperazine and 4-nitrobenzoic acid.

Scientific Research Applications

3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with various biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of 3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)propanamide
  • 3-(4-methylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide
  • 3-(4-methylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide

Uniqueness

3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where electron transfer or specific interactions with biological targets are required.

Properties

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C14H20N4O3/c1-16-8-10-17(11-9-16)7-6-14(19)15-12-2-4-13(5-3-12)18(20)21/h2-5H,6-11H2,1H3,(H,15,19)

InChI Key

OGSSDKPHFHCVEG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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